4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is a fluorinated amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemical research. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The hydrochloride form enhances its solubility, making it suitable for various applications in scientific research.
This compound is classified as an amino acid derivative, specifically a substituted butanoic acid. It is synthesized through various organic chemistry techniques, often involving trifluoromethylation reactions. Its unique structure allows it to participate in biochemical interactions, making it a valuable compound for research purposes.
The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid framework. Common methods include:
The molecular formula of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is CHClFN O. Its structure includes:
The compound's stereochemistry can also be significant, as the configuration around the chiral center can affect its biological activity .
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can undergo several chemical transformations:
Reagents used in these reactions include:
Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to ensure high yields and purity .
The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing the compound to modulate various biochemical pathways.
When interacting with enzymes, this compound may act as an inhibitor or activator depending on the specific enzyme involved. The binding alters the conformation of the target biomolecule, influencing its activity .
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has numerous applications across scientific disciplines:
The asymmetric synthesis of 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride leverages advanced methodologies developed for fluorinated β-amino acids. The most efficient approach utilizes Ni(II) complexes of chiral Schiff bases derived from glycine, enabling stereocontrolled alkylation. Specifically, the proline-derived Ni(II) complex (S)-BPB-Ni(II)-Gly of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone serves as a chiral glycine equivalent. This complex undergoes alkylation with trifluoroethyl iodide (CF₃CH₂I) under basic conditions to introduce the trifluoromethyl-containing side chain with high diastereoselectivity (>97% de). Subsequent acid hydrolysis releases the target β-amino acid while recovering the chiral auxiliary for reuse, rendering the process economically viable. This methodology is particularly valuable for synthesizing sterically constrained β-amino acids bearing fluorinated substituents at the β-position, which serve as crucial bioisosteres in medicinal chemistry [7]. The reaction proceeds through deprotonation of the glycine complex to form a nucleophilic glycine enolate, which attacks the alkyl halide electrophile. The chiral environment of the proline-derived ligand ensures facial selectivity during this carbon-carbon bond formation step, establishing the stereogenic center adjacent to the trifluoromethyl group [7].
The incorporation of the trifluoromethyl group into the butanoic acid scaffold relies on sophisticated catalytic systems optimized for both reactivity and stereoselectivity. The Ni(II)-complex methodology employs the proline-derived ligand (S)-6 due to its superior performance in glycine alkylation reactions compared to other chiral auxiliaries. Critical optimization revealed that a catalytic system using potassium hydroxide in methanol (KOH/MeOH) as base, with only 5 mol% excess relative to the glycine complex, achieves optimal results in dimethylformamide (DMF) solvent. Remarkably, the alkylating agent, trifluoroethyl iodide, also requires merely 5 mol% excess to drive the reaction to completion, minimizing costly reagent waste. The reaction must be conducted under inert nitrogen atmosphere to prevent oxidative degradation of the Schiff base complex into undesirable byproducts like binuclear complexes or 4-phenylquinazoline derivatives. A pivotal innovation enabling large-scale production is the two-step quenching sequence: initial addition of water (3 volumes relative to DMF) followed by stirring at 20-40°C for 1 hour, then addition of further water (2 volumes) with additional stirring. This precisely controlled precipitation isolates the alkylated Ni(II) complex diastereomer (S,S)-7 in >99% diastereomeric excess without chromatographic purification, significantly enhancing process efficiency [7].
Table 1: Optimized Catalytic System Parameters for Trifluoromethyl Group Incorporation
Component | Optimized Condition | Function |
---|---|---|
Chiral Auxiliary | (S)-BPB-Ni(II)-Gly Complex | Provides chiral environment for stereoselective alkylation; recyclable |
Base | KOH/MeOH (5 mol% excess) | Generates nucleophilic enolate from glycine complex |
Alkylating Agent | CF₃CH₂I (5 mol% excess) | Introduces -CH₂CF₃ group at β-position |
Solvent | Anhydrous DMF | Facilitates enolate formation and reaction homogeneity |
Atmosphere | Nitrogen | Prevents oxidative degradation of Schiff base complex |
Quenching Sequence | H₂O (3 vol) → stir 1h → H₂O (2 vol) → stir 1h | Precipitates diastereomerically pure product (>99% de) |
Scaling the synthesis of 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride to industrial levels (>150 g batches) presents distinct challenges addressed through strategic optimization. Key hurdles include maintaining high diastereoselectivity during alkylation while minimizing expensive reagents and chromatographic purification, ensuring cost-effectiveness. The optimized process using the Ni(II) complex methodology successfully produced over 300 grams of the target compound in consecutive runs. Critical strategies included solvent selection (DMF over DMSO or CH₃CN), precise stoichiometric control limiting excess alkylating agent and base to 5 mol%, and the innovative water-based quenching/precipitation protocol that replaced silica gel chromatography. Furthermore, the recovery and reuse of the expensive chiral auxiliary (proline-derived ligand) significantly reduced material costs per batch. Commercial suppliers address purification and stability challenges associated with the hydrochloride salt form by implementing stringent temperature-controlled storage (2-8°C) and specialized cold-chain transportation logistics to maintain compound integrity during distribution. Current commercial pricing reflects the complexity of synthesis and purification, with costs escalating significantly at larger scales (e.g., $394/50mg to $1,616/1g), emphasizing the economic impact of synthetic efficiency [4] [6] [7].
Table 2: Industrial-Scale Production Metrics and Commercial Parameters
Parameter | Scale/Value | Notes |
---|---|---|
Batch Size Demonstrated | >150 g | Successfully reproduced for cumulative >300 g production [7] |
Purification Method | Diastereomeric Precipitation | Water-quench protocol replaces chromatography (>99% de) [7] |
Chiral Auxiliary | Recycled (S)-BPB ligand | Major cost reduction factor [7] |
Commercial Price (USD) | $1,616 / 1g | Significant cost increase at gram-scale [4] |
Storage Conditions | Sealed, dry, 2-8°C | Ensures stability of hydrochloride salt [6] |
Transportation | Cold-chain | Maintains integrity of sensitive compound [6] |
The strategic incorporation of the trifluoromethyl group at the β-position of 4-aminobutanoic acid induces profound structural and electronic modifications that significantly influence biological activity. SAR studies highlight the trifluoromethyl (-CF₃) group as a potent bioisostere of the isopropyl (-iPr) moiety found in leucine, mimicking its steric bulk and lipophilic character while introducing distinct electronic properties. Key parameters driving this mimicry include comparable van der Waals volumes (CF₃: ~38 ų; iPr: ~52 ų) and similar A-values (conformational energy preferences), allowing it to occupy analogous binding pockets in biomolecules. However, the strong electron-withdrawing nature and high electronegativity of fluorine atoms alter the pKa of the amino group and the dipole moment of the molecule compared to non-fluorinated analogs. This enhances metabolic stability by resisting oxidative degradation and reduces basicity, potentially influencing receptor interactions. Furthermore, the -CF₃ group imposes unique conformational restrictions on the butanoic acid backbone due to the steric demand and electronic effects of the fluorine atoms. These modifications are leveraged in drug design to optimize target binding affinity (e.g., mimicking leucine in peptide motifs), enhance membrane permeability due to increased lipophilicity (LogP increase), and improve pharmacokinetic stability against metabolic enzymes [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8